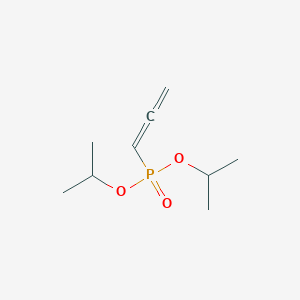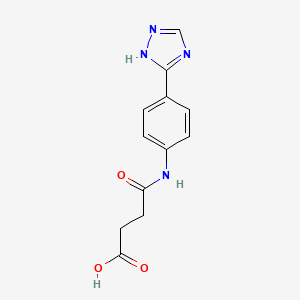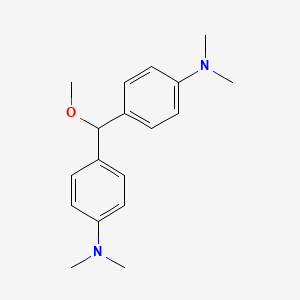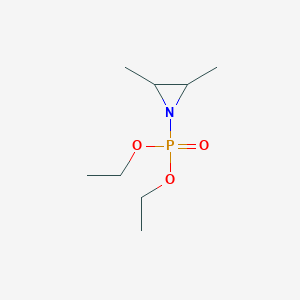![molecular formula C12H12ClN3O B14740048 2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol CAS No. 6303-47-5](/img/structure/B14740048.png)
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol typically involves the reaction of 6-chloropyrimidine with 4-aminophenylethanol under specific conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being carried out at temperatures ranging from 25 to 30°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Chloropyrimidin-4-yl)amino]ethanol
- 4-Amino-2,6-dichloropyrimidine
- 2-Amino-4-chloropyrimidine
Uniqueness
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol is unique due to the presence of both a pyrimidine ring and a phenylethanol moiety. This combination of structural features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
6303-47-5 |
|---|---|
Fórmula molecular |
C12H12ClN3O |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
2-[4-[(6-chloropyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C12H12ClN3O/c13-11-7-12(15-8-14-11)16-10-3-1-9(2-4-10)5-6-17/h1-4,7-8,17H,5-6H2,(H,14,15,16) |
Clave InChI |
ALDXJMUDOOTYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCO)NC2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



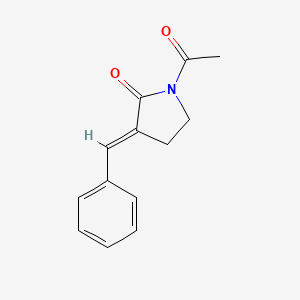

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)

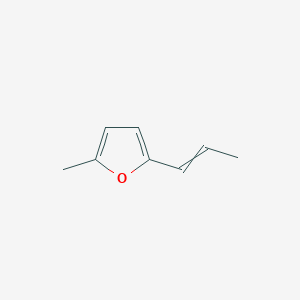
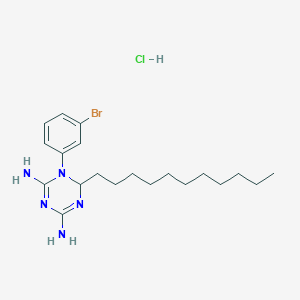
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)
